![molecular formula C9H10O4 B3022699 Methyl 3-hydroxy-2-methoxybenzoate CAS No. 2169-25-7](/img/structure/B3022699.png)
Methyl 3-hydroxy-2-methoxybenzoate
Overview
Description
“Methyl 3-hydroxy-2-methoxybenzoate” is a chemical compound with the CAS Number: 2169-25-7 . It has a molecular weight of 182.18 and its IUPAC name is methyl 3-hydroxy-2-methoxybenzoate . It is functionally related to a 3-hydroxybenzoic acid .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2-methoxybenzoate” involves several steps. The process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another synthesis method involves the conversion of 3-hydroxy-4-methoxybenzaldehyde into the corresponding nitrile, followed by alkylation, nitration, reduction, nitrile hydrolysis, cyclization, chlorination, and then the reaction of the chloride with 3-chloro-4-fluoroaniline .
Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-2-methoxybenzoate” is represented by the formula C9H10O4 . The InChI code for this compound is 1S/C9H10O4/c1-12-8-6 (9 (11)13-2)4-3-5-7 (8)10/h3-5,10H,1-2H3 .
Chemical Reactions Analysis
“Methyl 3-hydroxy-2-methoxybenzoate” is used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-methoxybenzoate” is a liquid at room temperature . The compound’s storage temperature should be at room temperature, and it should be sealed in dry conditions .
Scientific Research Applications
- Methyl 3-hydroxy-2-methoxybenzoate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the production of gefitinib , an anticancer drug used in the treatment of non-small cell lung cancer .
- Researchers have explored the antifeedant properties of methyl 3-hydroxy-2-methoxybenzoate. Among its isomers, methyl 2-hydroxy-3-methoxybenzoate exhibited the highest effect against the pine weevil, suggesting its potential use in pest management .
- Researchers have utilized methyl 3-hydroxy-2-methoxybenzoate to synthesize natural product derivatives. For example, it contributes to the enantioselective synthesis of bioactive compounds like coriandrone A and B .
Pharmaceutical Synthesis
Agrochemicals and Pest Management
Natural Product Derivatives
Chemical Research and Characterization
Mechanism of Action
Mode of Action
It’s known that the compound can be used as a starting reagent in the synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption .
Result of Action
It’s known that the compound can be used in the synthesis of gefitinib, a drug used for certain breast, lung and other cancers .
Safety and Hazards
“Methyl 3-hydroxy-2-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
methyl 3-hydroxy-2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRCBDHKPQKBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564341 | |
Record name | Methyl 3-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169-25-7 | |
Record name | Methyl 3-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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